N-benzyl-N'-cyclohexyl-N-ethylthiourea
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Overview
Description
N-benzyl-N’-cyclohexyl-N-ethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and an ethyl group attached to the thiourea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-cyclohexyl-N-ethylthiourea typically involves the reaction of benzyl isothiocyanate with N-cyclohexyl-N-ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-cyclohexyl-N-ethylthiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-cyclohexyl-N-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl, cyclohexyl, or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: A wide range of substituted thioureas, depending on the reagents used.
Scientific Research Applications
N-benzyl-N’-cyclohexyl-N-ethylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N’-cyclohexyl-N-ethylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylthiourea
- N-cyclohexyl-N’-methylthiourea
- N-ethyl-N’-phenylthiourea
Uniqueness
N-benzyl-N’-cyclohexyl-N-ethylthiourea is unique due to its specific combination of benzyl, cyclohexyl, and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
194874-13-0 |
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Molecular Formula |
C16H24N2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-benzyl-3-cyclohexyl-1-ethylthiourea |
InChI |
InChI=1S/C16H24N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) |
InChI Key |
JWUCNDSORVNKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=S)NC2CCCCC2 |
Origin of Product |
United States |
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